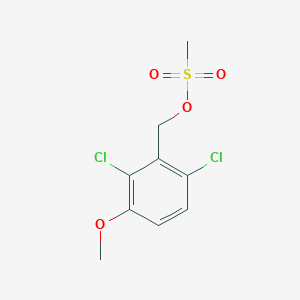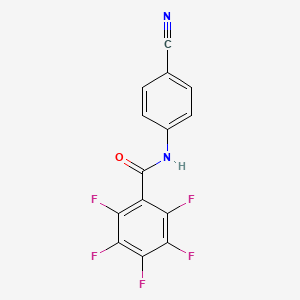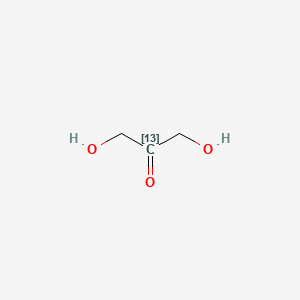
(1E)-1-(4-Methoxyphenyl)-3-phenyltriaz-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-(4-Methoxyphenyl)-3-phenyltriaz-1-ene is an organic compound characterized by the presence of a triazene group, which is a functional group consisting of a diazo group (N=N) bonded to an amine (NH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-Methoxyphenyl)-3-phenyltriaz-1-ene typically involves the reaction of 4-methoxyaniline with phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain this compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification process may involve additional steps, such as recrystallization, to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-1-(4-Methoxyphenyl)-3-phenyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the triazene group can yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with nucleophiles replacing the methoxy group.
Applications De Recherche Scientifique
(1E)-1-(4-Methoxyphenyl)-3-phenyltriaz-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (1E)-1-(4-Methoxyphenyl)-3-phenyltriaz-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The triazene group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E)-1-(4-Methoxyphenyl)-3-phenylmethanimine: Similar structure but with a methanimine group instead of a triazene group.
(1E)-1-(4-Methoxyphenyl)-3-phenylmethyleneamine: Similar structure but with a methyleneamine group.
Uniqueness
(1E)-1-(4-Methoxyphenyl)-3-phenyltriaz-1-ene is unique due to its triazene group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable for specific applications where the triazene functionality is required .
Propriétés
Numéro CAS |
4625-55-2 |
|---|---|
Formule moléculaire |
C13H13N3O |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
N-[(4-methoxyphenyl)diazenyl]aniline |
InChI |
InChI=1S/C13H13N3O/c1-17-13-9-7-12(8-10-13)15-16-14-11-5-3-2-4-6-11/h2-10H,1H3,(H,14,15) |
Clé InChI |
YZPLDBYYRCFSFN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=NNC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B14136498.png)
![1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone](/img/structure/B14136499.png)

![5-[cyclohexyl(phenyl)methyl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B14136512.png)
![2-(benzylsulfanyl)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14136517.png)


![4-[(2,5-Difluorobenzoyl)amino]butanoic acid](/img/structure/B14136524.png)


![N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14136545.png)

![Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 6,7-dihydro-2,5,7,7-tetramethyl-](/img/structure/B14136552.png)
